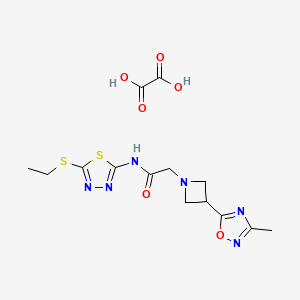

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a complex organic compound that draws interest from various scientific fields due to its multifaceted chemical structure and potential applications. This compound consists of multiple functional groups, including thiadiazole, oxadiazole, azetidine, and acetamide moieties, contributing to its diverse chemical reactivity and interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate typically involves multistep synthetic routes. One common approach starts with the formation of the ethylthio group on the thiadiazole ring, followed by coupling with the 3-methyl-1,2,4-oxadiazole derivative. This intermediate is then reacted with azetidine-1-yl acetic acid to yield the final compound. Each step requires specific reaction conditions such as controlled temperatures, pH levels, and the use of catalysts or reagents like thionyl chloride, triethylamine, and dimethylformamide.

Industrial Production Methods

Industrial production of this compound on a larger scale would involve optimization of the synthetic route for maximum yield and purity. This includes scaling up the reaction volumes, optimizing the use of solvents and reagents, and employing efficient purification techniques such as crystallization and chromatography. Automation and continuous flow processes may be used to enhance efficiency and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate can undergo a variety of chemical reactions, including:

Oxidation and Reduction: : The ethylthio group can be oxidized to form sulfoxides or sulfones.

Substitution: : Nucleophilic substitution reactions can occur at the thiadiazole ring.

Hydrolysis: : The acetamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Reagents commonly used in these reactions include:

Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.

Reducing agents: : Like sodium borohydride or lithium aluminum hydride.

Nucleophiles: : Examples include amines and thiols.

Acids and Bases: : Hydrochloric acid and sodium hydroxide for hydrolysis.

Major Products Formed

Depending on the reaction conditions and reagents, major products can include sulfoxides, sulfones, substituted thiadiazoles, and carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound is part of a broader class of 1,3,4-thiadiazole derivatives known for their antimicrobial properties. Studies have shown that derivatives of 1,3,4-thiadiazole exhibit potent activity against various bacterial strains. For instance, a related compound demonstrated notable antibacterial effects against Xanthomonas oryzae and Rhizoctonia solani, suggesting that similar derivatives could provide effective solutions for agricultural pathogens .

Anticancer Properties

Research has highlighted the anticancer potential of thiadiazole derivatives. For example, derivatives similar to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate have been synthesized and tested against various cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). These studies typically employ MTT assays to evaluate cytotoxicity and have shown varying degrees of effectiveness compared to established chemotherapeutics like doxorubicin .

Computational Studies

Computational modeling plays a critical role in understanding the interactions and efficacy of thiadiazole derivatives. Structure-activity relationship (SAR) studies have been conducted to predict the biological activity of these compounds based on their molecular structure. Computational techniques such as molecular docking simulations can help identify potential binding sites on target proteins, enhancing the design of more effective derivatives .

Agricultural Applications

The antimicrobial properties of thiadiazole derivatives extend to agricultural applications where they can be utilized as fungicides or bactericides. The ability to inhibit plant pathogens can significantly improve crop yields and reduce the reliance on traditional chemical pesticides .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include amidation processes and the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). Characterization methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluating a series of thiadiazole derivatives showed that certain compounds exhibited significant inhibition rates against Xanthomonas oryzae at concentrations as low as 100 μg/mL. The results indicated that modifications in the thiadiazole structure could enhance antimicrobial efficacy compared to commercial alternatives .

Case Study 2: Anticancer Activity Screening

In a screening of novel thiadiazole derivatives against prostate cancer cell lines, several compounds were identified with IC50 values lower than those of standard treatments. This highlights the potential for developing new anticancer agents derived from thiadiazole structures .

Wirkmechanismus

The specific mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate depends on its application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, altering their function or expression. The ethylthio and oxadiazole moieties can play a critical role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate include other thiadiazole and oxadiazole derivatives. Compared to these, the unique combination of functional groups in this compound may offer enhanced reactivity, stability, or biological activity. Similar compounds might include:

N-(5-methylthio-1,3,4-thiadiazol-2-yl)-acetamide

3-(3-ethyl-1,2,4-oxadiazol-5-yl)-azetidine

Various derivatives of azetidine-1-yl acetamide

Biologische Aktivität

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a complex organic compound that incorporates both thiadiazole and oxadiazole moieties. These structures are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with an ethylthio group and an oxadiazole moiety attached to an azetidine structure. The presence of sulfur and nitrogen heteroatoms in the ring systems enhances the lipophilicity and biological interactions of the molecule.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole nucleus exhibit significant antimicrobial properties. For instance:

- Antibacterial : Studies have shown that thiadiazole derivatives demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Antifungal : Thiadiazole derivatives have also been noted for their antifungal activity against Candida albicans and other fungal pathogens .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively documented. Compounds similar to this compound have shown:

- Cytotoxic Effects : In vitro studies indicate that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

- Mechanism of Action : The proposed mechanisms include inhibition of DNA synthesis and interference with cell cycle progression .

Anti-inflammatory Activity

Thiadiazole derivatives are recognized for their anti-inflammatory properties. Research suggests that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models .

Case Studies

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| 1 | Thiadiazole Derivative A | Antimicrobial | Effective against E. coli with MIC of 32 µg/mL |

| 2 | Thiadiazole Derivative B | Anticancer | Induced apoptosis in MCF-7 cells with IC50 of 15 µM |

| 3 | Thiadiazole Derivative C | Anti-inflammatory | Reduced TNF-alpha levels by 40% in vitro |

Research Findings

Recent studies have highlighted the following aspects regarding the biological activity of thiadiazole derivatives:

- Structure-Activity Relationship (SAR) : The incorporation of various substituents on the thiadiazole ring significantly affects biological activity. For example, modifications leading to increased lipophilicity often enhance cellular uptake and bioavailability .

- Molecular Docking Studies : Computational analyses suggest that these compounds can effectively bind to target proteins involved in disease pathways, further validating their potential as therapeutic agents .

- Toxicity Profiles : Preliminary toxicity assessments indicate that certain derivatives exhibit low cytotoxicity towards normal human cells while maintaining efficacy against tumor cells .

Eigenschaften

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6O2S2.C2H2O4/c1-3-21-12-16-15-11(22-12)14-9(19)6-18-4-8(5-18)10-13-7(2)17-20-10;3-1(4)2(5)6/h8H,3-6H2,1-2H3,(H,14,15,19);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSZGRVHFJTREQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CN2CC(C2)C3=NC(=NO3)C.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.